

An In-depth Technical Guide to 2-Thiophenecarboxylic Acid: Properties, Analysis, and Reactivity

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Compound of Interest

Compound Name: 2-Thiophenecarboxylic acid

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Abstract

2-Thiophenecarboxylic acid (2-TCA), also known as 2-thenoic acid, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its thiophene core imparts unique electronic properties and serves as a versatile scaffold for the synthesis of a wide array of derivatives, including anti-inflammatory drugs and conductive polymers.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of 2-TCA, detailed experimental protocols for its characterization, and a summary of its key reactivity, presented to meet the technical demands of researchers and drug development professionals.

Physical and Chemical Properties

2-Thiophenecarboxylic acid is a white to light yellow crystalline powder under standard conditions.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents, strong bases, and strong acids.[3] The compound is soluble in hot water, ethanol, and ether, while only slightly soluble in chloroform.[4] Its key properties are summarized in the table below.

Table 1: Physical and Chemical Properties of **2-Thiophenecarboxylic Acid**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ O ₂ S	[1][3]
Molecular Weight	128.15 g/mol	[1][3][5]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	125 - 130 °C	[1][3][6][7]
Boiling Point	260 °C (at 760 mmHg)	[1][3][6][7]
pKa	3.49 (at 25 °C)	[4]
Solubility	Soluble in hot water, ethanol, ether; slightly soluble in chloroform.	[4][6]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural confirmation and purity assessment of **2-Thiophenecarboxylic acid**. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-TCA in acetone-d₆ displays characteristic signals for the three protons on the thiophene ring and a downfield signal for the acidic carboxylic proton.[3] The ¹³C NMR chemical shifts are estimated based on typical values for substituted thiophenes and carboxylic acids, as direct experimental data for the parent acid is not readily published. The carboxyl carbon appears significantly downfield, as expected.

Table 2: NMR Spectroscopic Data for **2-Thiophenecarboxylic Acid**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Assignment	Source(s)
^1H NMR	~9.56	Singlet (broad), -COOH	[3]
7.80	Doublet of doublets, H5	[3]	
7.78	Doublet of doublets, H3	[3]	
7.15	Doublet of doublets, H4	[3]	
^{13}C NMR*	~162.5	Singlet, C=O	Estimated
~134.1	Singlet, C2	Estimated	
~133.8	Singlet, C5	Estimated	
~128.0	Singlet, C3	Estimated	
~127.5	Singlet, C4	Estimated	

*Note: ^{13}C NMR values are estimated based on characteristic chemical shift ranges and data from structurally similar compounds like thiophene-2-carboxaldehyde.

Infrared (IR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. The spectrum of 2-TCA is dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid group and a strong carbonyl (C=O) stretch. Vibrations corresponding to the aromatic thiophene ring are also clearly identifiable.

Table 3: Key FTIR Absorption Bands for **2-Thiophenecarboxylic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Source(s)
3113 - 3083	Weak	Aromatic C-H Stretch	[8]
~3000 - 2500	Strong, Broad	O-H Stretch (Carboxylic Acid Dimer)	[9]
~1700 - 1670	Strong	C=O Stretch (Carbonyl)	[9]
1528	Medium	Aromatic C-C Stretch	[8]
1352	Medium	Aromatic C-C Stretch	[8]
~850	Medium	C-S Stretch	[8]
~750	Strong	C-H Out-of-plane Bend	

Chemical Reactivity and Pathways

Acidity and Equilibrium

As a carboxylic acid, 2-TCA is a weak acid that dissociates in water to form its conjugate base, thiophene-2-carboxylate.[5] This equilibrium is central to its behavior in biological systems and its use in acid-base chemistry.

Acid-base dissociation equilibrium of **2-Thiophenecarboxylic acid** in water.

Fischer Esterification

A cornerstone reaction of carboxylic acids is Fischer esterification, where the acid reacts with an alcohol under acidic catalysis to form an ester.[10][11][12] This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[11][12] It is a fundamental transformation for creating more complex derivatives for drug discovery and materials science.

Generalized reaction scheme for the Fischer esterification.

Experimental Protocols

Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of **2-Thiophenecarboxylic acid** using potentiometric titration. The method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.[4]

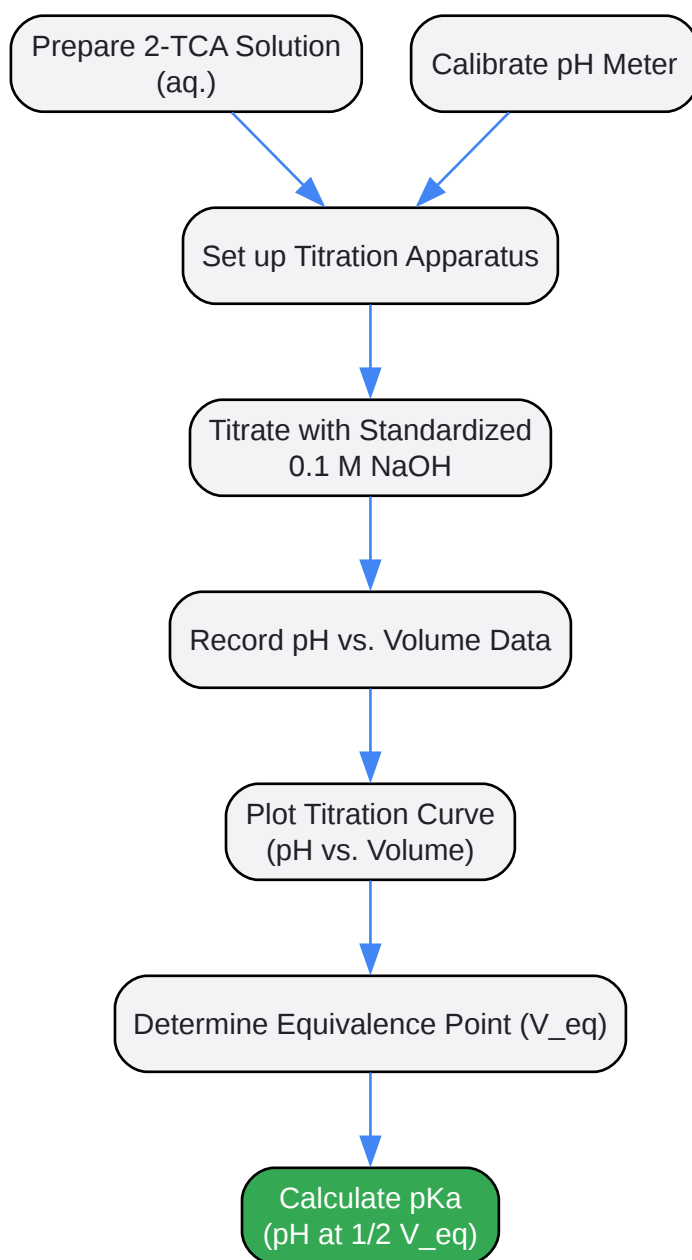
Materials:

- **2-Thiophenecarboxylic acid**
- Deionized water, boiled to remove dissolved CO₂
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- 50 mL beaker or titration vessel
- 25 mL burette

Procedure:

- **Preparation:** Accurately weigh approximately 0.1 g of **2-Thiophenecarboxylic acid** and dissolve it in 25 mL of deionized water in the titration vessel. Gentle warming may be required to fully dissolve the sample; cool to room temperature before proceeding.
- **Setup:** Place the titration vessel on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Ensure the electrode tip does not contact the stir bar.
- **Titration:** Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution.

- **Data Collection:** Add the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
- **Equivalence Point:** Continue adding titrant, reducing the increment size (e.g., to 0.05 mL) as the pH begins to change more rapidly, indicating the approach to the equivalence point. Continue the titration well past the steep inflection point of the curve.
- **Analysis:** Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point volume (V_{eq}), which is the center of the steepest part of the curve.
- **pKa Calculation:** The pKa is equal to the pH at the half-equivalence point ($V_{eq} / 2$). Read this pH value directly from the titration curve. For higher accuracy, analyze the data using the Henderson-Hasselbalch equation.



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Experimental workflow for pKa determination via potentiometric titration.

Protocol: Synthesis of Ethyl 2-Thiophenecarboxylate via Fischer Esterification

This protocol describes a representative Fischer esterification of **2-Thiophenecarboxylic acid** with ethanol to produce ethyl 2-thiophenecarboxylate.[10][11]

Materials:

- **2-Thiophenecarboxylic acid** (1.0 eq)
- Absolute Ethanol (used in excess, e.g., 10-20 eq, also as solvent)
- Concentrated Sulfuric Acid (H_2SO_4 , catalytic amount, e.g., 0.1 eq)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a round-bottom flask, add **2-Thiophenecarboxylic acid** and an excess of absolute ethanol.
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours to allow the reaction to approach equilibrium.
- **Workup - Neutralization:** After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
- Drying and Evaporation: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude ester product can be further purified by distillation if necessary to yield the final product, ethyl 2-thiophenecarboxylate.

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